molecular formula C11H11N B3349175 3,8-Dimethylquinoline CAS No. 20668-29-5

3,8-Dimethylquinoline

Cat. No.: B3349175
CAS No.: 20668-29-5
M. Wt: 157.21 g/mol
InChI Key: DWRUXVJOLNAHGL-UHFFFAOYSA-N
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Description

3,8-Dimethylquinoline is a nitrogen-containing heterocyclic compound with the molecular formula C11H11N. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and industrial chemistry. The presence of two methyl groups at the 3rd and 8th positions of the quinoline ring distinguishes it from other quinoline derivatives, potentially imparting unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dimethylquinoline can be achieved through several classical methods, including:

Industrial Production Methods: Industrial production of this compound often employs optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing environmental impact. Catalysts such as transition metals or ionic liquids may be used to enhance reaction efficiency and selectivity .

Comparison with Similar Compounds

Uniqueness of 3,8-Dimethylquinoline: The presence of two methyl groups at specific positions on the quinoline ring can influence its electronic properties, steric hindrance, and overall reactivity. This can result in unique biological activities and chemical reactivity compared to other quinoline derivatives .

Properties

IUPAC Name

3,8-dimethylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-8-6-10-5-3-4-9(2)11(10)12-7-8/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRUXVJOLNAHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90560769
Record name 3,8-Dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20668-29-5
Record name 3,8-Dimethylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20668-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,8-Dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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